molecular formula C26H26FN5O3S2 B15101846 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101846
M. Wt: 539.6 g/mol
InChI Key: JILGZMSHBLOMRY-QNGOZBTKSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a fused bicyclic core with a thiazolidinone moiety and a piperazinyl substituent. Key structural features include:

  • Pyrido[1,2-a]pyrimidin-4-one core: Provides a planar, aromatic scaffold for intermolecular interactions.
  • Z-configuration: The (Z)-methylidene group in the thiazolidinone ring ensures spatial alignment critical for binding .
  • 4-Fluorobenzyl substituent: Enhances lipophilicity and metabolic stability via fluorine’s electronegative effects.
  • 4-(2-Hydroxyethyl)piperazinyl group: Introduces polarity, improving aqueous solubility compared to alkyl/aryl-substituted analogs .

The compound’s design leverages hybrid pharmacophores, combining features of thiazolidinones (anti-inflammatory, antimicrobial) and piperazines (CNS penetration, solubility modulation) .

Properties

Molecular Formula

C26H26FN5O3S2

Molecular Weight

539.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26FN5O3S2/c1-17-3-2-8-31-22(17)28-23(30-11-9-29(10-12-30)13-14-33)20(24(31)34)15-21-25(35)32(26(36)37-21)16-18-4-6-19(27)7-5-18/h2-8,15,33H,9-14,16H2,1H3/b21-15-

InChI Key

JILGZMSHBLOMRY-QNGOZBTKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)CCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the fluorobenzyl group. The piperazine moiety is then attached, and finally, the pyridopyrimidinone core is constructed. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives (Table 1), with variations in substituents influencing physicochemical and pharmacological properties.

Table 1: Structural Comparison of Analogues

Compound ID Thiazolidinone Substituent Piperazinyl/Piperidinyl Substituent Key Features
Target 4-Fluorobenzyl 4-(2-Hydroxyethyl)piperazinyl High solubility, fluorinated stability
A Benzyl 4-Benzylpiperazinyl High lipophilicity, potential CNS activity
B Allyl 4-(Benzodioxol-5-ylmethyl)piperazinyl Enhanced π-π stacking, moderate solubility
C 3-Methoxypropyl 4-Methylpiperazinyl Reduced polarity, increased logP
D - 4-Methylpiperazinyl Simplified structure, lower molecular weight
Key Comparative Insights

Solubility and Polarity: The 2-hydroxyethyl group in the target compound confers higher solubility (clogP ≈ 2.1 predicted) vs. benzyl (clogP ≈ 3.5) or methylpiperazinyl (clogP ≈ 2.8) analogs . Fluorine in the 4-fluorobenzyl group balances lipophilicity, enhancing membrane permeability compared to non-fluorinated analogues (e.g., Compound A) .

allyl (Compound B) or methoxypropyl (Compound C) substituents .

Binding Interactions: The Z-configuration optimizes planar geometry for hydrogen bonding and van der Waals interactions, similar to analogues in and . The hydroxyethyl group may form hydrogen bonds with targets (e.g., kinases, GPCRs), unlike non-polar substituents in Compounds A and C .

Synthetic Complexity: The target’s synthesis likely parallels ’s methods, involving condensation of a thiazolidinone precursor with the pyrido-pyrimidinone core. However, fluorinated intermediates may require specialized handling .

Limitations and Opportunities
  • Data Gaps : Experimental bioactivity data (e.g., IC50, pharmacokinetics) are unavailable for the target compound, limiting direct efficacy comparisons.
  • Opportunities : The hydroxyethyl group positions the compound for further derivatization (e.g., prodrugs, PEGylation) to enhance bioavailability .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a complex organic structure with significant potential in medicinal chemistry. Its unique combination of functional groups suggests diverse biological activities, making it an interesting subject for research. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Features

The compound features several key structural elements:

  • Thiazolidine ring : Contributes to the compound's biological activity.
  • Pyrido-pyrimidine core : Known for various pharmacological effects.
  • Fluorobenzyl moiety : Enhances lipophilicity and potential receptor interactions.
  • Hydroxyethyl piperazine group : May influence solubility and biological interactions.

Synthetic Routes

The synthesis typically involves multiple steps:

  • Formation of Thiazolidine Ring : Achieved by reacting a thioamide with an α-halo ketone under basic conditions.
  • Introduction of Fluorobenzyl Group : Nucleophilic substitution of a halogenated benzyl compound with the thiazolidine intermediate.
  • Pyridopyrimidine Core Construction : Cyclization involving a pyridine derivative and suitable amines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanisms can vary based on the biological context but may involve:

  • Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor modulation : It might act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Biological Studies and Findings

Research has indicated that compounds similar to this one exhibit a range of biological activities:

Activity TypeDescriptionReference
AntimicrobialExhibits significant antibacterial and antifungal properties.
CytotoxicityDemonstrates cytostatic effects against certain cancer cell lines.
Enzyme InhibitionInhibits cholinesterase enzymes, indicating potential neuroprotective effects.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of thiazolidinedione derivatives, finding that modifications in structure significantly affected their efficacy against various pathogens .
  • Cytotoxic Effects : Research on similar thiazolidinedione compounds indicated promising cytotoxic effects against pancreatic cancer cells, suggesting this compound may also have potential in oncology applications .
  • Cholinesterase Inhibition : Compounds with structural similarities have shown varying degrees of inhibition against acetylcholinesterase and butyrylcholinesterase, indicating potential use in treating neurodegenerative diseases.

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